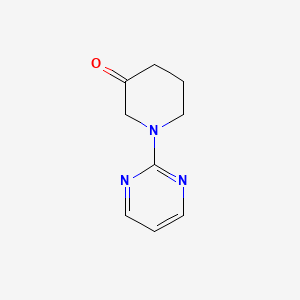

1-(Pyrimidin-2-yl)piperidin-3-one

Description

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-pyrimidin-2-ylpiperidin-3-one |

InChI |

InChI=1S/C9H11N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5H,1,3,6-7H2 |

InChI Key |

BBQBMJBXNQEJEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CN(C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Coupling of Piperidin-3-one with Pyrimidin-2-yl Derivatives

A common approach involves nucleophilic substitution or amination reactions where a piperidin-3-one derivative is reacted with a pyrimidin-2-yl halide or activated pyrimidine intermediate.

For example, in a patent (WO2016170545A1), related piperidinyl-pyrimidine compounds are prepared by reacting piperidinyl intermediates with pyrimidine derivatives under controlled temperature and solvent conditions, often using organic bases such as diisopropylethylamine in solvents like dichloromethane or tetrahydrofuran.

The process may include steps such as:

- Dissolution of starting materials in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).

- Addition of bases to deprotonate the piperidinone nitrogen.

- Reaction with pyrimidin-2-yl halides or activated pyrimidine intermediates.

- Purification by recrystallization or solvent-antisolvent techniques to obtain amorphous or crystalline forms.

Synthesis via Piperidin-3-one Ring Formation Followed by Pyrimidine Attachment

Another strategy involves first synthesizing the piperidin-3-one ring, often via cyclization or Dieckmann condensation, followed by functionalization with pyrimidin-2-yl groups.

For instance, related piperidinone esters can be cyclized intramolecularly to form the piperidin-3-one core, which is then reacted with pyrimidine derivatives under nucleophilic substitution conditions.

Microwave-assisted synthesis and reflux methods have been reported for related pyrimidine-piperidine compounds, enhancing reaction rates and yields.

Use of Protecting Groups and Stepwise Functionalization

Protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen are used to control reactivity during multi-step syntheses.

After ring formation and protection, selective deprotection and coupling with pyrimidin-2-yl intermediates are performed.

Detailed Reaction Conditions and Solvent Systems

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Piperidin-3-one formation | Cyclization of ketoesters or Dieckmann condensation | Ethanol, THF, or DMF | Room temp to reflux | Base-catalyzed, sometimes microwave-assisted |

| Protection of piperidine N | Boc anhydride or similar | Dichloromethane, THF | 0–25 °C | Protects amine for selective reactions |

| Coupling with pyrimidin-2-yl halide | Pyrimidin-2-yl chloride or bromide, base (e.g., diisopropylethylamine) | Dichloromethane, THF, DMF | 0–40 °C | Nucleophilic substitution at N of piperidinone |

| Purification | Recrystallization, solvent-antisolvent precipitation | Methanol, water, dioxane mixtures | Ambient | To obtain amorphous or crystalline forms |

Research Findings and Yields

Yields for coupling reactions typically range from moderate to high (60–85%), depending on the purity of starting materials and reaction optimization.

Microwave-assisted methods can reduce reaction times from hours to minutes while maintaining or improving yields.

Purification techniques such as recrystallization from mixed solvents (e.g., methanol/dichloromethane) yield crystalline forms suitable for further applications.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct coupling of piperidin-3-one with pyrimidin-2-yl halides | Base-mediated nucleophilic substitution | Straightforward, good yields | Requires pure halide intermediates |

| Piperidin-3-one ring synthesis followed by pyrimidine attachment | Cyclization then substitution | Allows modular synthesis | Multi-step, requires protecting groups |

| Microwave-assisted synthesis | Accelerated reaction times | Faster, energy-efficient | Requires specialized equipment |

| Use of protecting groups | Controlled reactivity | High selectivity | Additional steps for protection/deprotection |

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)piperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms, such as piperidin-3-ol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted piperidin-3-one derivatives and pyrimidine-modified compounds .

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidin-3-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-yl)piperidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

Key structural analogues of 1-(Pyrimidin-2-yl)piperidin-3-one include pyrimidine- and pyridine-based derivatives studied for CB1 modulation. Below is a comparative analysis based on published research:

Table 1: Comparison of this compound with Selected Analogues

*Binding affinity (KB) and cooperativity (α) are normalized to PSNCBAM-1, a prototypical CB1 allosteric modulator.

Key Findings

- Pyrimidine vs.

- Substituent Position : The pyrimidine substituent’s position (2-yl vs. 4-yl) significantly impacts molecular interactions. For instance, 8d (pyrimidin-2-yl) and 7d (pyrimidin-4-yl) show similar efficacy, suggesting positional flexibility in ligand design .

- Functional Groups: Replacement of chloro with cyano groups improves binding interactions, as seen in 7d and 8d .

- Conformational Effects : Piperidin-3-one’s puckered conformation (vs. planar pyridine) could influence binding pocket compatibility. Cremer and Pople’s ring puckering analysis provides a framework for evaluating such structural nuances, though direct data on this compound are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.